4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine
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Overview
Description
4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine is a chemical compound that features a piperidine ring substituted with a pyrrolidine group via a phenylmethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine typically involves the reaction of 4-(chloromethyl)phenylpiperidine with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Potassium carbonate in an organic solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction would typically yield a more saturated compound.
Scientific Research Applications
4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperidine and pyrrolidine moieties. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Similar structure but lacks the phenylmethyl linkage.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a nitrile group instead of the piperidine ring.
Pyrrolidine derivatives: Various compounds with the pyrrolidine ring but different substituents.
Uniqueness
4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine is unique due to its specific combination of the piperidine and pyrrolidine rings connected via a phenylmethyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H24N2 |
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Molecular Weight |
244.37 g/mol |
IUPAC Name |
4-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine |
InChI |
InChI=1S/C16H24N2/c1-2-12-18(11-1)16-5-3-14(4-6-16)13-15-7-9-17-10-8-15/h3-6,15,17H,1-2,7-13H2 |
InChI Key |
WCKNYJYQZGVMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CC3CCNCC3 |
Origin of Product |
United States |
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